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molecular formula C14H20Cl2 B1601827 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene CAS No. 7188-14-9

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Cat. No. B1601827
M. Wt: 259.2 g/mol
InChI Key: CJPLIVNNOQGTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05138090

Procedure details

55 ml (0.46 mol) of tin tetrachloride are added dropwise with cooling in an ice bath (exothermic reaction) to a solution of 230 ml (2.43 mol) of chloromethyl ethyl ether and 197 g (1.22 mol) of 1,3-diisopropylbenzene in 600 ml of carbon tetrachloride and the mixture is stirred at 0° C. for 1 h. After stirring overnight at +25° C., 142 g (1.5 mol) of chloromethyl ethyl ether and 74 ml (0.46 mol) of tin tetrachloride are again added dropwise at 0° C. and the mixture is stirred overnight at +25° C. The reaction mixture is added to ice/hydrochloric acid, and the organic phase is separated off, washed with water and dried using sodium sulphate. After concentrating, the residue is taken up with petroleum ether, filtered through 1 kg of silica gel (230-400 mesh) and distilled in a high vacuum.
Name
tin tetrachloride
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
197 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
tin tetrachloride
Quantity
74 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.C(O[CH2:9][Cl:10])C.[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]([CH3:22])[CH3:21])[CH:15]=1)([CH3:13])[CH3:12].[C:23](Cl)(Cl)(Cl)[Cl:24]>>[Cl:24][CH2:23][C:17]1[CH:18]=[C:19]([CH2:9][Cl:10])[C:14]([CH:11]([CH3:13])[CH3:12])=[CH:15][C:16]=1[CH:20]([CH3:22])[CH3:21]

Inputs

Step One
Name
tin tetrachloride
Quantity
55 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)OCCl
Name
Quantity
197 g
Type
reactant
Smiles
C(C)(C)C1=CC(=CC=C1)C(C)C
Name
Quantity
600 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
142 g
Type
reactant
Smiles
C(C)OCCl
Name
tin tetrachloride
Quantity
74 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
STIRRING
Type
STIRRING
Details
After stirring overnight at +25° C.
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at +25° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
FILTRATION
Type
FILTRATION
Details
filtered through 1 kg of silica gel (230-400 mesh)
DISTILLATION
Type
DISTILLATION
Details
distilled in a high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC1=C(C=C(C(=C1)CCl)C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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